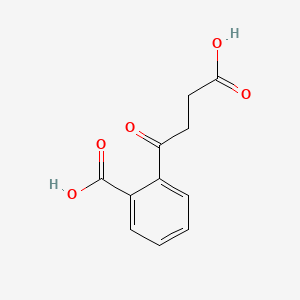

2-スクシニル安息香酸

概要

説明

科学的研究の応用

O-Succinylbenzoate has several scientific research applications, including:

作用機序

O-スクシニル安息香酸は、メナキノン生合成経路における役割を通じてその効果を発揮します。 O-スクシニル安息香酸シンターゼは、2-スクシニル-6-ヒドロキシ-2,4-シクロヘキサジエン-1-カルボン酸の脱水反応を触媒し、O-スクシニル安息香酸を生成します . この反応は、細菌における電子伝達と嫌気呼吸に関与するメナキノンの生合成におけるその後の段階に不可欠です .

類似の化合物との比較

O-スクシニル安息香酸は、メナキノン生合成経路における他の中間体、例えば以下のような化合物と似ています。

2-スクシニル-6-ヒドロキシ-2,4-シクロヘキサジエン-1-カルボン酸: O-スクシニル安息香酸の前駆体.

メナキノン(ビタミンK2): 生合成経路の最終生成物.

O-スクシニル安息香酸のユニークな点は、ヒトや動物には見られないが、細菌の呼吸に不可欠なメナキノンの生合成における中間体としての特定の役割にあります .

生化学分析

Biochemical Properties

2-Succinylbenzoate is involved in the biosynthesis of menaquinone through the 1,4-dihydroxy-2-naphthoate pathway. It interacts with several enzymes, including 2-succinylbenzoate-CoA ligase, which catalyzes the conversion of 2-succinylbenzoate to 2-succinylbenzoyl-CoA . This enzyme requires divalent cations such as magnesium or manganese for its activity. The interaction between 2-succinylbenzoate and these enzymes is critical for the proper functioning of the menaquinone biosynthesis pathway.

Cellular Effects

2-Succinylbenzoate influences various cellular processes, particularly in bacteria. It plays a role in the electron transport chain by contributing to the synthesis of menaquinone, which is essential for anaerobic respiration . This compound affects cell signaling pathways and gene expression by modulating the levels of menaquinone, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2-Succinylbenzoate exerts its effects through its interaction with enzymes involved in the menaquinone biosynthesis pathway. It binds to 2-succinylbenzoate-CoA ligase, facilitating the conversion to 2-succinylbenzoyl-CoA . This interaction is crucial for the continuation of the biosynthetic pathway, ultimately leading to the production of menaquinone. The binding interactions and enzyme activation are essential for the compound’s role in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Succinylbenzoate have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that 2-Succinylbenzoate can have sustained effects on cellular metabolism, particularly in bacterial cultures.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of 2-Succinylbenzoate vary with different dosages. At lower doses, the compound supports normal cellular functions by contributing to menaquinone synthesis. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

2-Succinylbenzoate is a key intermediate in the menaquinone biosynthesis pathway. It is formed from isochorismate through a series of enzymatic reactions and is subsequently converted to 2-succinylbenzoyl-CoA by 2-succinylbenzoate-CoA ligase . This pathway involves several enzymes and cofactors, including magnesium and manganese, which are essential for the proper functioning of the biosynthetic process .

Transport and Distribution

Within cells, 2-Succinylbenzoate is transported and distributed to various cellular compartments where it participates in the biosynthesis of menaquinone. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for ensuring that 2-Succinylbenzoate reaches the sites of enzymatic activity.

Subcellular Localization

2-Succinylbenzoate is localized in specific subcellular compartments, particularly in the cytoplasm where the menaquinone biosynthesis pathway occurs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes involved in its conversion to 2-succinylbenzoyl-CoA. Post-translational modifications and targeting signals may also play a role in directing 2-Succinylbenzoate to the appropriate cellular compartments .

準備方法

合成経路と反応条件

O-スクシニル安息香酸は、2-スクシニル-6-ヒドロキシ-2,4-シクロヘキサジエン-1-カルボン酸の脱水によって合成されます。 この反応は、大腸菌のmenC遺伝子によってコードされるO-スクシニル安息香酸シンターゼによって触媒されます . 反応条件は通常、酵素の活性に不可欠なマグネシウムイオンの存在を伴います .

工業的生産方法

O-スクシニル安息香酸の工業的生産は、menC遺伝子を保有する細菌の発酵によって行われます。これらの細菌は、O-スクシニル安息香酸の生産を最適化するために、制御された条件下で培養されます。 その後、化合物は抽出および精製され、さらに使用されます .

化学反応の分析

反応の種類

O-スクシニル安息香酸は、以下のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

脱水反応から生成される主な生成物は、O-スクシニル安息香酸そのものです。 この化合物はさらに、メナキノン(ビタミンK2)の生合成に関与することができます .

科学研究における用途

O-スクシニル安息香酸は、以下のものを含むいくつかの科学研究用途があります。

類似化合物との比較

O-Succinylbenzoate is similar to other intermediates in the menaquinone biosynthetic pathway, such as:

2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate: The precursor to O-succinylbenzoate.

Menaquinone (Vitamin K2): The final product of the biosynthetic pathway.

The uniqueness of O-succinylbenzoate lies in its specific role as an intermediate in the biosynthesis of menaquinone, which is not found in humans and animals but is essential for bacterial respiration .

生物活性

2-Succinylbenzoate (OSB) is a crucial intermediate in the biosynthesis of menaquinone (vitamin K2) in various bacteria, including Escherichia coli. Its biological activity has garnered attention due to its role in metabolic pathways and potential applications in antimicrobial development. This article explores the biological activity of 2-succinylbenzoate, focusing on its mechanisms, effects on bacterial growth, and relevance in enzyme inhibition.

2-Succinylbenzoate acts primarily as a substrate for the enzyme O-succinylbenzoate-CoA ligase (MenE), which catalyzes the conversion of OSB to O-succinylbenzoyl-CoA. This reaction is a pivotal step in menaquinone biosynthesis, essential for electron transport in bacteria. The enzyme operates through an ordered Bi Uni Uni Bi Ping-Pong mechanism, utilizing ATP and divalent cations to facilitate the ligation of CoA to OSB, resulting in the release of AMP and inorganic pyrophosphate .

Effects on Bacterial Growth

Research has demonstrated that exogenously supplied 2-succinylbenzoate can restore anaerobic growth in mutants of E. coli K-12 that are deficient in menaquinone biosynthesis. In studies involving these mutants, the addition of OSB allowed normal growth on lactate plus fumarate medium, indicating its critical role in energy metabolism under anaerobic conditions. The menaquinone levels were significantly higher when grown on lactate compared to glucose, highlighting the importance of OSB in maintaining bacterial viability and metabolic function .

Case Study 1: Mutant Analysis in E. coli

Two independent mutants of E. coli K-12 were analyzed for their inability to grow anaerobically with fumarate as the terminal electron acceptor. These mutants were shown to be deficient in menaquinone biosynthesis, which could be restored by adding 2-succinylbenzoate. The study concluded that OSB is an essential intermediate for menaquinone synthesis and that the gene menC plays a crucial role in converting chorismate to 2-succinylbenzoate .

| Mutant Strain | Growth Condition | Restoration Method | Menaquinone Level |

|---|---|---|---|

| E. coli K-12 | Anaerobic with fumarate | Addition of OSB | Increased threefold |

| E. coli K-12 | Glucose minimal medium | Addition of uracil or OSB | Normalized growth |

Case Study 2: Inhibition Studies

Inhibition studies have highlighted the potential of 2-succinylbenzoate analogs as antibacterial agents. For example, OSB-AMS (an acyl-adenylate analogue of OSB) showed significant inhibition of MenE with an IC50 value of ≤ 25 nM against E. coli. However, its antibacterial activity was approximately 1000-fold lower than its enzyme inhibition capability, indicating a complex relationship between enzyme inhibition and antibacterial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that negatively charged analogues of the keto-acid form of OSB are more effective inhibitors than neutral analogues. This finding suggests that modifications to the carboxylate group can enhance binding affinity and improve inhibitory potency against MenE. X-ray crystallography has confirmed the critical role of specific amino acids in binding interactions, paving the way for designing more effective MenE inhibitors based on OSB derivatives .

特性

IUPAC Name |

2-(3-carboxypropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWQNVQRXFZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181839 | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27415-09-4 | |

| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Succinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylbenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-SUCCINYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。